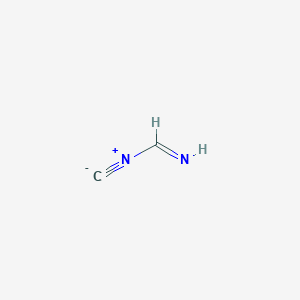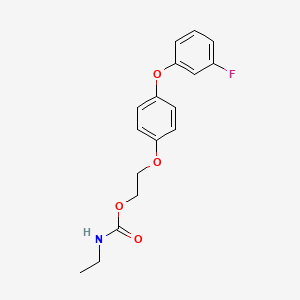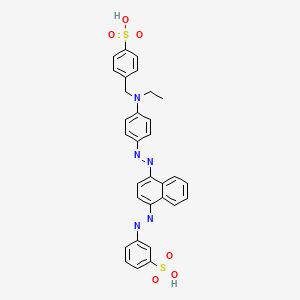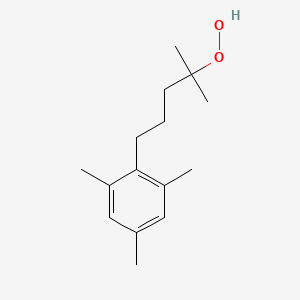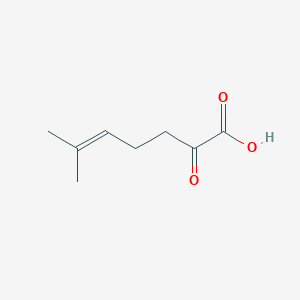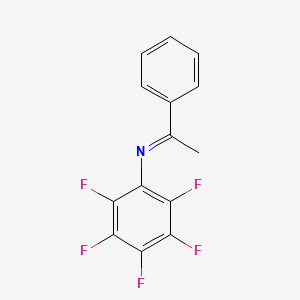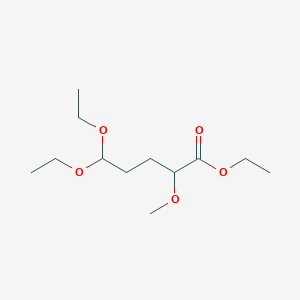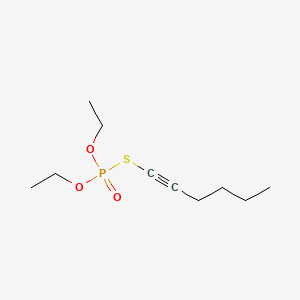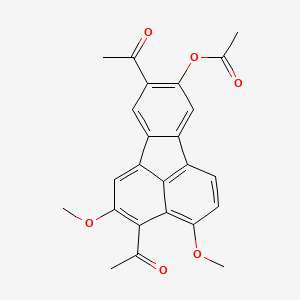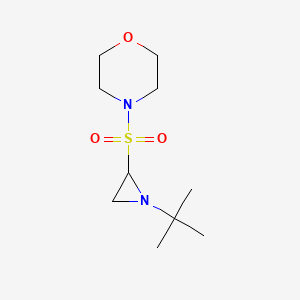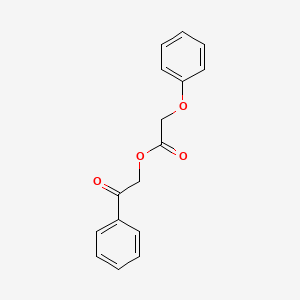
2-Oxo-2-phenylethyl phenoxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-2-phenylethyl phenoxyacetate is an organic compound with the molecular formula C16H14O3 It is a derivative of phenoxyacetic acid and is characterized by the presence of both phenyl and oxo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-phenylethyl phenoxyacetate typically involves the esterification of phenoxyacetic acid with 2-oxo-2-phenylethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-phenylethyl phenoxyacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Phenoxyacetic acid derivatives.
Reduction: Alcohol derivatives of this compound.
Substitution: Various substituted phenoxyacetates depending on the nucleophile used.
Scientific Research Applications
2-Oxo-2-phenylethyl phenoxyacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 2-Oxo-2-phenylethyl phenoxyacetate involves its interaction with specific molecular targets. The oxo group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenoxy group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Oxo-2-phenylethyl acetate: Similar structure but lacks the phenoxy group.
Phenoxyacetic acid: Contains the phenoxy group but lacks the oxo and phenylethyl groups.
2-Phenylethanol: Contains the phenylethyl group but lacks the oxo and phenoxy groups.
Uniqueness
2-Oxo-2-phenylethyl phenoxyacetate is unique due to the combination of the oxo, phenylethyl, and phenoxy groups in its structure
Properties
CAS No. |
86148-30-3 |
|---|---|
Molecular Formula |
C16H14O4 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
phenacyl 2-phenoxyacetate |
InChI |
InChI=1S/C16H14O4/c17-15(13-7-3-1-4-8-13)11-20-16(18)12-19-14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI Key |
KINRHKCMRZXOAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)COC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


